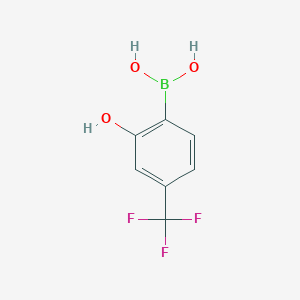

(2-Hydroxy-4-(trifluoromethyl)phenyl)boronic acid

Description

The exact mass of the compound (2-Hydroxy-4-(trifluoromethyl)phenyl)boronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (2-Hydroxy-4-(trifluoromethyl)phenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Hydroxy-4-(trifluoromethyl)phenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[2-hydroxy-4-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BF3O3/c9-7(10,11)4-1-2-5(8(13)14)6(12)3-4/h1-3,12-14H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYGNUMOLFBSVCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C(F)(F)F)O)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BF3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50674735 | |

| Record name | [2-Hydroxy-4-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072951-50-8 | |

| Record name | [2-Hydroxy-4-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxy-4-(trifluoromethyl)phenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to (2-Hydroxy-4-(trifluoromethyl)phenyl)boronic acid (CAS 1072951-50-8) for Advanced Synthesis

This guide provides an in-depth technical overview of (2-Hydroxy-4-(trifluoromethyl)phenyl)boronic acid, a specialized reagent increasingly pivotal in the fields of medicinal chemistry and advanced materials science. Designed for researchers, chemists, and drug development professionals, this document moves beyond basic data to explore the nuanced reactivity, mechanistic behavior, and practical application of this unique building block. We will dissect the synergistic effects of its ortho-hydroxyl and para-trifluoromethyl substituents, providing field-proven insights into its use, particularly in the context of palladium-catalyzed cross-coupling reactions.

Physicochemical and Structural Properties

(2-Hydroxy-4-(trifluoromethyl)phenyl)boronic acid is a white to off-white solid at room temperature. Its structure is distinguished by two key functional groups on the phenyl ring that dictate its chemical behavior: a strongly electron-withdrawing trifluoromethyl (-CF3) group at the para-position and a hydroxyl (-OH) group at the ortho-position relative to the boronic acid moiety.

| Property | Value | Source |

| CAS Number | 1072951-50-8 | [1] |

| Molecular Formula | C₇H₆BF₃O₃ | [2] |

| Molecular Weight | 205.93 g/mol | [3] |

| IUPAC Name | [2-hydroxy-4-(trifluoromethyl)phenyl]boronic acid | |

| Appearance | White to slightly yellow crystalline powder | [4] |

Causality of Substituent Effects:

-

Para-Trifluoromethyl Group (-CF₃): This group is a powerful electron-withdrawing substituent due to the high electronegativity of fluorine atoms. Its presence increases the Lewis acidity of the boron center, making the boronic acid more electrophilic. In the context of the Suzuki-Miyaura reaction, this electronic deficit can accelerate the crucial transmetalation step of the catalytic cycle.[5][6]

-

Ortho-Hydroxyl Group (-OH): The ortho-hydroxyl group introduces a layer of complexity and utility. It is weakly electron-withdrawing by induction but can be electron-donating by resonance. Critically, its proximity to the boronic acid allows it to act as a chelating or directing group. During palladium-catalyzed coupling, the hydroxyl group can coordinate to the palladium center, creating a palladacycle intermediate that facilitates and controls the reaction pathway, often leading to enhanced reactivity and selectivity. This directing effect can be particularly valuable in overcoming the steric hindrance typically associated with ortho-substituted substrates.[7]

Synthesis Pathway

The synthesis of hydroxyphenylboronic acids typically requires a multi-step approach that begins with a readily available bromophenol. The core challenge is the incompatibility of highly reactive organometallic intermediates (Grignard or organolithium reagents) with the acidic proton of the hydroxyl group. Therefore, a protection-deprotection strategy is essential.

Hypothetical Synthesis Protocol

This protocol is based on established methodologies for preparing similar hydroxyphenylboronic acids.[8][9]

Step 1: Protection of the Hydroxyl Group

-

To a solution of 2-bromo-5-(trifluoromethyl)phenol in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF), add a suitable base (e.g., triethylamine or imidazole).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a protecting group reagent, such as tert-butyldimethylsilyl chloride (TBDMSCl) or benzyl bromide.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work up the reaction by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure. Purify the resulting protected phenol by flash chromatography.

Causality: The hydroxyl proton is acidic and would quench the organometallic reagent formed in the next step. Protection with a silyl or benzyl group renders it inert to the reaction conditions.

Step 2: Borylation via Lithium-Halogen Exchange

-

Dissolve the protected 2-bromo-5-(trifluoromethyl)phenol ether in anhydrous THF in a flame-dried, argon-purged flask.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add a solution of n-butyllithium (n-BuLi) in hexanes dropwise. The formation of the aryllithium species is often indicated by a color change.

-

Stir the mixture at -78 °C for 1 hour.

-

Slowly add a trialkyl borate, typically triisopropyl borate or trimethyl borate, to the aryllithium solution.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

Causality: At low temperatures, n-BuLi acts as a strong base to perform a lithium-halogen exchange with the aryl bromide, creating a nucleophilic aryllithium species. This species then attacks the electrophilic boron atom of the trialkyl borate.

Step 3: Hydrolysis and Deprotection

-

Cool the reaction mixture to 0 °C and quench by the slow addition of aqueous acid (e.g., 1 M HCl).

-

Stir vigorously for several hours to hydrolyze the borate ester to the boronic acid. If a silyl protecting group was used, the acidic workup may simultaneously cleave it. If a benzyl group was used, a separate hydrogenolysis step (e.g., H₂, Pd/C) would be required prior to acidic workup.

-

Extract the product into an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude (2-Hydroxy-4-(trifluoromethyl)phenyl)boronic acid by recrystallization or chromatography.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

This reagent is exceptionally well-suited for the Suzuki-Miyaura reaction, a cornerstone of modern C-C bond formation.[10][11] Its unique substitution pattern allows for efficient coupling, even with challenging substrates.

Mechanistic Considerations

The standard Suzuki-Miyaura catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.[12] The substituents on (2-Hydroxy-4-(trifluoromethyl)phenyl)boronic acid exert significant influence, particularly on the transmetalation step.

-

Oxidative Addition: A Pd(0) catalyst oxidatively adds to an aryl halide (Ar-X), forming a Pd(II) complex.

-

Transmetalation: This is the rate-determining step for many systems. A base activates the boronic acid to form a more nucleophilic boronate species. The aryl group from the boronate is then transferred to the Pd(II) center, displacing the halide. The ortho-hydroxyl group can coordinate with the palladium center, forming a five-membered palladacycle. This pre-organization of the transition state can lower the activation energy and accelerate the transfer of the aryl group, providing a significant kinetic advantage.

-

Reductive Elimination: The two aryl groups on the Pd(II) center couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst.

Field-Proven Experimental Protocol

The following protocol is adapted from conditions reported in patent literature for the coupling of (2-Hydroxy-4-(trifluoromethyl)phenyl)boronic acid with heterocyclic chlorides.[13][14][15]

Objective: To synthesize a biaryl compound via Suzuki-Miyaura coupling.

Materials:

-

Aryl or Heteroaryl Chloride (1.0 eq.)

-

(2-Hydroxy-4-(trifluoromethyl)phenyl)boronic acid (1.5 eq.)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.1 eq.)

-

Cesium Carbonate (Cs₂CO₃) (3.0 eq.)

-

1,4-Dioxane (Anhydrous)

-

Deoxygenated Water

Procedure:

-

To a flame-dried reaction tube or Schlenk flask, add the aryl chloride (1.0 eq.), (2-Hydroxy-4-(trifluoromethyl)phenyl)boronic acid (1.5 eq.), Pd(dppf)Cl₂ (0.1 eq.), and cesium carbonate (3.0 eq.).

-

Seal the vessel with a septum or screw cap.

-

Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times to ensure an inert atmosphere.

-

Add anhydrous 1,4-dioxane and deoxygenated water via syringe to create a 10:1 solvent mixture (e.g., 2 mL dioxane, 0.2 mL water).

-

Place the reaction mixture in a preheated oil bath at 100-105 °C.

-

Stir the reaction for 12 hours or until completion, as monitored by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and pass it through a pad of Celite to remove the palladium catalyst and inorganic salts.

-

Wash the filtrate with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the target biaryl compound.

Protocol Validation & Insights:

-

Catalyst Choice: Pd(dppf)Cl₂ is a robust, air-stable Pd(II) precatalyst. The dppf ligand is a bulky, electron-rich ferrocenyl phosphine that is highly effective for cross-coupling reactions involving both electron-rich and electron-deficient partners.

-

Base Selection: Cesium carbonate (Cs₂CO₃) is a strong inorganic base often used in challenging Suzuki couplings. Its high solubility in the aqueous phase and its ability to effectively form the active boronate species without promoting significant protodeboronation make it an excellent choice.

-

Solvent System: The dioxane/water system is standard for Suzuki reactions. Dioxane solubilizes the organic reagents and catalyst, while water is necessary to dissolve the base and facilitate the formation of the boronate.

Handling, Storage, and Safety

Proper handling and storage are crucial for maintaining the integrity and reactivity of boronic acids.

-

Handling: Use this reagent in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from moisture and light. (2-Hydroxy-4-(trifluoromethyl)phenyl)boronic acid, like many boronic acids, can undergo dehydration to form its corresponding cyclic anhydride, a boroxine. While boroxines are often competent in Suzuki couplings, their presence can complicate stoichiometry. Storing the compound under an inert atmosphere (e.g., Argon) is recommended for long-term stability.

Conclusion

(2-Hydroxy-4-(trifluoromethyl)phenyl)boronic acid is a highly functionalized and powerful building block for modern organic synthesis. The synergistic interplay between its ortho-hydroxyl directing group and the electron-withdrawing para-trifluoromethyl group provides enhanced reactivity and control in Suzuki-Miyaura cross-coupling reactions. This makes it an invaluable tool for medicinal chemists and material scientists aiming to construct complex, sterically hindered, and electronically diverse biaryl scaffolds, paving the way for the discovery of novel therapeutics and functional materials.

References

-

Raines Lab. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts. University of Wisconsin-Madison. [Link]

-

Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000439). [Link]

-

AOBChem USA. (n.d.). 2-(Hydroxymethyl)-4-(trifluoromethyl)phenylboronic acid. [Link]

- Google Patents. (2024). WO2024109922A1 - Bridged pyridazine compounds and uses thereof.

-

ChemHelp ASAP. (2020, February 13). Suzuki cross-coupling reaction. YouTube. [Link]

-

Boron Molecular. (n.d.). Buy 2-Hydroxy-4-(trifluoromethyl)phenylboronic acid. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

-

Wikipedia. (2024). Suzuki reaction. [Link]

-

Gierczyk, B., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2007. [Link]

-

Sun, J., et al. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for: Pressure-induced remarkable luminescence switch of a dimer form of donor–acceptor–donor triphenylamine (TPA) derivative. [Link]

-

Gierczyk, B., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Semantic Scholar. [Link]Phenylboronic-Acids%3A-Structures%2C-Gozdalik-Kupce/6b0a701a2d556832688463131e5f8f99602e1b1d)

-

Google Patents. (2022). US 2022/0251067 A1 - NLRP3 inflammasome inhibitors. [Link]

-

Google Patents. (2020). US 2020/0148674 A1 - NLRP3 inflammasome inhibitors. [Link]

-

Suzuki, A. (2005). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 80(8), 359-371. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

-

Czerwiński, M. J., & Szostak, M. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2336-2345. [Link]

-

Hashinoki, M., et al. (2021). SYNTHESIS OF (TRIFLUOROMETHYLDIAZIRINYL)PHENYL- BORONIC ACID DERIVATIVES FOR PHOTOAFFINITY LABELING. HETEROCYCLES, 103(1), 392-401. [Link]

- Google Patents. (2020). CN111072698A - Preparation method of hydroxyphenylboronic acid.

-

Wang, C., et al. (2022). Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. Chemical Science, 13(20), 5926-5931. [Link]

-

Google Patents. (n.d.). Patent Application Publication. [Link]

-

Tang, W., et al. (2016). Palladium‐Catalyzed Suzuki–Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides. Semantic Scholar. [Link]

- Google Patents. (2020). WO2020234715A1 - Nlrp3 inflammasome inhibitors.

- Google Patents. (2020). CN110981699A - Improvement of synthesis process of 3,4, 5-trifluorophenol.

Sources

- 1. 2-Hydroxy-4-(trifluoromethyl)phenylboronic acid | 1072951-50-8 [chemicalbook.com]

- 2. boronmolecular.com [boronmolecular.com]

- 3. 128796-39-4|(4-(Trifluoromethyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 7. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]

- 8. CN111072698A - Preparation method of hydroxyphenylboronic acid - Google Patents [patents.google.com]

- 9. CN110981699A - A kind of synthetic process improvement of 3,4,5-trifluorophenol - Google Patents [patents.google.com]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. WO2024109922A1 - æ¡¥ç¯å¹¶ååªç±»ååç©åå ¶ç¨é - Google Patents [patents.google.com]

- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 15. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-depth Technical Guide to (2-Hydroxy-4-(trifluoromethyl)phenyl)boronic acid: A Versatile Building Block in Modern Medicinal Chemistry

Abstract

(2-Hydroxy-4-(trifluoromethyl)phenyl)boronic acid has emerged as a pivotal reagent in contemporary organic synthesis, particularly within the realm of medicinal chemistry. Its unique structural amalgamation of a boronic acid moiety, a hydroxyl group, and an electron-withdrawing trifluoromethyl group imparts distinct reactivity and properties, rendering it an invaluable building block for the construction of complex molecular architectures. This guide provides a comprehensive technical overview of its molecular structure, synthesis, spectroscopic characterization, and applications, with a particular focus on its role in the synthesis of bioactive compounds. The content herein is curated for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental methodologies to facilitate its effective utilization in the laboratory.

Introduction: The Strategic Importance of Fluorinated Arylboronic Acids

The introduction of fluorine and fluorine-containing moieties into organic molecules has become a cornerstone of modern drug design. The trifluoromethyl (CF₃) group, in particular, can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. When incorporated into the versatile framework of an arylboronic acid, the resulting reagent becomes a powerful tool for introducing these desirable attributes into complex molecules via robust carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling.

(2-Hydroxy-4-(trifluoromethyl)phenyl)boronic acid is a prime exemplar of such a strategically designed building block. The ortho-hydroxyl group can act as a directing group in certain reactions and offers a handle for further functionalization, while the para-trifluoromethyl group modulates the electronic properties of the aromatic ring, influencing its reactivity in cross-coupling reactions. This guide will delve into the core scientific principles and practical applications of this important synthetic intermediate.

Molecular Structure and Physicochemical Properties

The molecular integrity of (2-Hydroxy-4-(trifluoromethyl)phenyl)boronic acid is fundamental to its reactivity and handling. A thorough understanding of its structural and electronic features is paramount for its effective deployment in synthesis.

Structural Analysis

The molecule consists of a benzene ring substituted with a boronic acid group [-B(OH)₂] at the 1-position, a hydroxyl group (-OH) at the 2-position, and a trifluoromethyl group (-CF₃) at the 4-position. The spatial arrangement of these substituents dictates its chemical behavior. The ortho-hydroxyl group is positioned to potentially form an intramolecular hydrogen bond with one of the hydroxyl groups of the boronic acid moiety, which can influence the acidity and reactivity of the boronic acid.

Diagram: Molecular Structure of (2-Hydroxy-4-(trifluoromethyl)phenyl)boronic acid

Caption: 2D representation of (2-Hydroxy-4-(trifluoromethyl)phenyl)boronic acid.

Physicochemical Data

A summary of the key physicochemical properties is presented in the table below. This data is essential for determining appropriate solvents, reaction temperatures, and storage conditions.

| Property | Value |

| CAS Number | 1072951-50-8 |

| Molecular Formula | C₇H₆BF₃O₃ |

| Molecular Weight | 205.93 g/mol |

| Appearance | White to off-white solid |

| Purity | Typically ≥98% |

| Storage Conditions | Inert atmosphere, 2-8°C |

Synthesis and Purification

The synthesis of (2-Hydroxy-4-(trifluoromethyl)phenyl)boronic acid is typically achieved through a multi-step sequence, commencing with a commercially available starting material. A plausible and efficient synthetic route involves the ortho-lithiation and subsequent borylation of a protected bromophenol precursor.

Synthetic Pathway Overview

The overall transformation can be visualized as a two-stage process:

-

Synthesis of the Precursor: Preparation of 2-bromo-5-(trifluoromethyl)phenol.

-

Lithiation and Borylation: Conversion of the bromophenol to the target boronic acid.

Diagram: Synthetic Pathway

Caption: Proposed synthetic route to the target molecule.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Bromo-5-(trifluoromethyl)phenol

This procedure is adapted from established methods for the bromination of substituted phenols.

-

Materials:

-

3-(Trifluoromethyl)phenol

-

Bromine (Br₂)

-

Carbon disulfide (CS₂) or Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium chloride solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

-

Procedure:

-

Dissolve 3-(trifluoromethyl)phenol (1.0 eq.) in carbon disulfide or dichloromethane in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

-

Cool the solution in an ice bath.

-

Slowly add bromine (1.0 eq.) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 18-24 hours.

-

Quench the reaction with water and transfer the mixture to a separatory funnel.

-

Separate the organic layer, wash with saturated aqueous sodium chloride, and dry over anhydrous sodium sulfate.[1]

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/dichloromethane gradient to yield 2-bromo-5-(trifluoromethyl)phenol as a pale yellow oil.[1]

-

Step 2: Synthesis of (2-Hydroxy-4-(trifluoromethyl)phenyl)boronic acid via Lithiation-Borylation

This protocol is a generalized procedure based on standard lithiation-borylation techniques. The hydroxyl group of the starting material must be protected prior to lithiation, for example, as a methoxymethyl (MOM) ether, and deprotected after the borylation. For simplicity, the direct lithiation of the phenoxide is described, which can be effective in some cases.

-

Materials:

-

2-Bromo-5-(trifluoromethyl)phenol

-

n-Butyllithium (n-BuLi) in hexanes (2.2 eq.)

-

Anhydrous tetrahydrofuran (THF)

-

Triisopropyl borate

-

Aqueous hydrochloric acid (1 M)

-

Diethyl ether or Ethyl acetate

-

-

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve 2-bromo-5-(trifluoromethyl)phenol (1.0 eq.) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (2.2 eq.) dropwise via syringe, maintaining the temperature at -78 °C. The first equivalent deprotonates the hydroxyl group, and the second initiates the lithium-halogen exchange.

-

Stir the mixture at -78 °C for 1-2 hours.

-

Add triisopropyl borate (1.2 eq.) dropwise, ensuring the temperature remains below -70 °C.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

-

Cool the reaction mixture in an ice bath and quench by the slow addition of 1 M aqueous HCl until the solution is acidic.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure to obtain the crude product.

-

The crude (2-Hydroxy-4-(trifluoromethyl)phenyl)boronic acid can be purified by recrystallization from an appropriate solvent system (e.g., water/acetonitrile or toluene/hexanes).

-

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Predicted Chemical Shift (δ) Range (ppm) | Key Features |

| ¹H | 6.5 - 8.0 | Aromatic protons will appear as multiplets. The hydroxyl protons (both phenolic and boronic acid) will be broad singlets and their chemical shifts will be concentration and solvent-dependent. |

| ¹³C | 110 - 165 | The carbon attached to the boron atom will likely be a broad signal or may not be observed due to quadrupolar relaxation. The CF₃ carbon will appear as a quartet due to C-F coupling. |

| ¹⁹F | -60 to -65 (relative to CFCl₃) | A single sharp peak is expected for the CF₃ group. |

| ¹¹B | 28 - 33 | A broad singlet characteristic of a trigonal boronic acid is expected. The chemical shift can be influenced by solvent and pH.[1][2][3] |

Note: Predicted values are based on general principles of NMR spectroscopy and data for structurally similar compounds. Experimental verification is required for precise assignments.

Applications in Medicinal Chemistry

The utility of (2-Hydroxy-4-(trifluoromethyl)phenyl)boronic acid is most prominently demonstrated in its application as a key building block in the synthesis of biologically active molecules, particularly through the Suzuki-Miyaura cross-coupling reaction.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (such as a boronic acid) and an organohalide or triflate.[4][5][6] This reaction is renowned for its mild conditions, high functional group tolerance, and the commercial availability of a vast array of building blocks.

Diagram: Suzuki-Miyaura Catalytic Cycle

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Synthesis of NLRP3 Inflammasome Inhibitors

A significant application of (2-Hydroxy-4-(trifluoromethyl)phenyl)boronic acid is in the synthesis of inhibitors of the NLRP3 (NOD-like receptor protein 3) inflammasome.[3] The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune system, and its dysregulation is implicated in a range of inflammatory diseases.

Exemplary Protocol: Suzuki Coupling for NLRP3 Inhibitor Synthesis

The following is a representative protocol based on patent literature for the coupling of (2-Hydroxy-4-(trifluoromethyl)phenyl)boronic acid with a heterocyclic halide.[3][7][8][9]

-

Materials:

-

(2-Hydroxy-4-(trifluoromethyl)phenyl)boronic acid (1.5 - 2.0 eq.)

-

Heterocyclic halide (e.g., a bromopyridazine derivative) (1.0 eq.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (0.05 - 0.1 eq.)

-

Base (e.g., NaHCO₃, K₂CO₃, or Cs₂CO₃) (3.0 eq.)

-

Solvent system (e.g., 1,4-dioxane/water or DME/water)

-

-

Procedure:

-

To a reaction vessel, add the heterocyclic halide, (2-Hydroxy-4-(trifluoromethyl)phenyl)boronic acid, palladium catalyst, and base.

-

Purge the vessel with an inert gas (argon or nitrogen).

-

Add the degassed solvent system.

-

Heat the reaction mixture to 90-105 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or preparative TLC to afford the desired coupled product.

-

This synthetic strategy highlights the efficiency of using (2-Hydroxy-4-(trifluoromethyl)phenyl)boronic acid to introduce the key hydroxyphenyl-trifluoromethyl pharmacophore into a lead compound scaffold.

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed when handling (2-Hydroxy-4-(trifluoromethyl)phenyl)boronic acid.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere. Boronic acids can be susceptible to dehydration to form boroxines.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

(2-Hydroxy-4-(trifluoromethyl)phenyl)boronic acid stands as a testament to the power of rational reagent design in advancing organic synthesis and medicinal chemistry. Its strategically positioned functional groups provide a unique combination of reactivity and the ability to impart desirable physicochemical properties to target molecules. The detailed methodologies and insights provided in this guide are intended to empower researchers to fully leverage the potential of this versatile building block in their pursuit of novel therapeutics and functional materials. As the demand for sophisticated molecular architectures continues to grow, the importance of well-characterized and reliable reagents like (2-Hydroxy-4-(trifluoromethyl)phenyl)boronic acid will undoubtedly continue to increase.

References

-

Raines Lab, University of Wisconsin-Madison. Boronic acid with high oxidative stability and utility in biological contexts. [Link]

-

Supporting Information for Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol. [Link]

-

Design, Synthesis and Evaluation of Oxazaborine Inhibitors of the NLRP3 Inflammasome. ChemMedChem. [Link]

- Google Patents. US11208399B2 - NLRP3 inflammasome inhibitors.

-

Valenzuela, S. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. [Link]

- Google Patents. WO2024109922A1 - Bridged bicyclic pyridazine compounds and uses thereof.

-

(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules. [Link]

-

Aggarwal, V. K., et al. Standard Lithiation–Borylation A user's guide. [Link]

-

Boron Molecular. Buy 2-Hydroxy-4-(trifluoromethyl)phenylboronic acid. [Link]

- Google Patents. US20220251067A1 - NLRP3 inflammasome inhibitors.

-

Google Patents. US Patent for NLRP3 inflammasome inhibitors. [Link]

-

ResearchGate. Small molecule inhibitors targeting the NLRP3 inflammasome pathway. [Link]

- Google Patents. CN118234730A - Heterocyclic nlrp3 inhibitor.

-

Google Patents. United States Patent for NLRP3 inflammasome inhibitors. [Link]

-

Leonori, D., & Aggarwal, V. K. (2014). Lithiation–Borylation Methodology and its Application in Synthesis. Accounts of Chemical Research. [Link]

-

University of Bristol Research Portal. Lithiation—Borylation Methodology. [Link]

-

Ring‐Opening Lithiation–Borylation of 2‐Trifluoromethyl Oxirane. SciSpace. [Link]

-

Wiley Science Solutions. KnowItAll Informatics Training - NMR Predictions. [Link]

-

ChemAxon. NMR Predictor. [Link]

-

ACD/Labs. NMR Prediction. [Link]

-

NMRDB.org. Predict 13C carbon NMR spectra. [Link]

-

Alamillo-Ferrer, C., et al. (2022). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine-carbon and fluorine-boron bonds. ChemRxiv. [Link]

-

University of California, Santa Barbara. 19F NMR Reference Standards. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]

-

YouTube. Suzuki cross-coupling reaction. [Link]

-

YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]

-

Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

-

Molander, G. A., & Ellis, N. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Accounts of chemical research. [Link]

Sources

- 1. raineslab.com [raineslab.com]

- 2. rsc.org [rsc.org]

- 3. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 6. youtube.com [youtube.com]

- 7. 11B and 1H–11B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]

An In-depth Technical Guide to the Synthesis of (2-Hydroxy-4-(trifluoromethyl)phenyl)boronic acid

Abstract

This technical guide provides a comprehensive overview of the synthesis of (2-Hydroxy-4-(trifluoromethyl)phenyl)boronic acid, a valuable building block in medicinal chemistry and materials science. Two primary synthetic strategies are detailed: the directed ortho-lithiation of a protected 4-(trifluoromethyl)phenol and a route commencing with 2-bromo-5-(trifluoromethyl)phenol. This document delineates the underlying chemical principles, provides step-by-step experimental protocols, and discusses the significance of this compound in contemporary organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This guide is intended for researchers, scientists, and professionals in drug development seeking to synthesize and utilize this versatile reagent.

Introduction: The Significance of (2-Hydroxy-4-(trifluoromethyl)phenyl)boronic acid

(2-Hydroxy-4-(trifluoromethyl)phenyl)boronic acid is a key organoboron compound whose structural motifs—a hydroxyl group, a trifluoromethyl group, and a boronic acid moiety—impart unique chemical properties and reactivity. The trifluoromethyl group is a bioisostere for various functional groups and can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. The hydroxyl and boronic acid functionalities provide reactive handles for a multitude of chemical transformations, most notably the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds to construct complex molecular architectures. Consequently, (2-Hydroxy-4-(trifluoromethyl)phenyl)boronic acid serves as an indispensable precursor for the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials.

Synthetic Strategies: A Tale of Two Routes

The synthesis of (2-Hydroxy-4-(trifluoromethyl)phenyl)boronic acid can be approached through two robust and reliable methods. The choice between these routes may depend on the availability of starting materials, desired scale, and laboratory capabilities.

-

Route 1: Directed Ortho-Lithiation of 4-(Trifluoromethyl)phenol. This elegant approach leverages the directing effect of a protected hydroxyl group to achieve regioselective borylation.

-

Route 2: Synthesis from 2-Bromo-5-(trifluoromethyl)phenol. This classic strategy involves the formation of an organometallic intermediate from a brominated precursor, followed by reaction with a borate ester.

The following sections will provide a detailed exposition of each of these synthetic pathways.

Route 1: Directed Ortho-Lithiation

This method relies on the powerful tool of directed ortho-metalation, where a functional group directs deprotonation to its adjacent position. In this case, the hydroxyl group of 4-(trifluoromethyl)phenol, after suitable protection, guides the lithiation to the desired C2 position. The tetrahydropyranyl (THP) group is an excellent choice for protecting the phenol, as the resulting OTHP group exerts a superior ortho-directing effect compared to the trifluoromethyl group.[1]

Reaction Scheme

Caption: Synthetic pathway via directed ortho-lithiation.

Detailed Experimental Protocol

Step 1: Protection of 4-(Trifluoromethyl)phenol

-

To a solution of 4-(trifluoromethyl)phenol (1 equivalent) in anhydrous dichloromethane (DCM) at 0 °C, add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 equivalents).

-

Slowly add 3,4-dihydro-2H-pyran (DHP, 1.2 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the THP-protected phenol, which can often be used in the next step without further purification.

Step 2: Directed Ortho-Lithiation and Borylation

-

Dissolve the THP-protected 4-(trifluoromethyl)phenol (1 equivalent) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (argon or nitrogen).

-

Slowly add n-butyllithium (n-BuLi, 1.1 equivalents) dropwise, maintaining the temperature at -78 °C. Stir the mixture for 2-3 hours at this temperature to ensure complete lithiation.

-

In a separate flask, cool a solution of triisopropyl borate (B(OiPr)3, 1.5 equivalents) in anhydrous THF to -78 °C.

-

Transfer the lithiated intermediate to the triisopropyl borate solution via cannula, again maintaining the temperature at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

Step 3: Deprotection and Isolation

-

Cool the reaction mixture to 0 °C and quench by the slow addition of 2 M hydrochloric acid (HCl) until the pH is acidic (pH ~2).

-

Stir the mixture vigorously for 2-4 hours at room temperature to effect the deprotection of the THP group.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford pure (2-Hydroxy-4-(trifluoromethyl)phenyl)boronic acid.

Route 2: Synthesis from 2-Bromo-5-(trifluoromethyl)phenol

This alternative route begins with the commercially available or synthetically accessible 2-bromo-5-(trifluoromethyl)phenol. The synthesis of this starting material can be achieved by the bromination of 3-(trifluoromethyl)phenol.[2] The subsequent steps involve protection of the hydroxyl group, formation of an organometallic reagent, and reaction with a borate ester.

Reaction Scheme

Caption: Synthetic pathway starting from 2-bromo-5-(trifluoromethyl)phenol.

Detailed Experimental Protocol

Step 1: Protection of 2-Bromo-5-(trifluoromethyl)phenol

-

Dissolve 2-bromo-5-(trifluoromethyl)phenol (1 equivalent) in an appropriate anhydrous solvent such as THF or DCM.

-

Add a suitable base, for example, N,N-diisopropylethylamine (DIPEA, 1.5 equivalents).

-

Cool the mixture to 0 °C and add a protecting group reagent, such as methoxymethyl chloride (MOM-Cl, 1.2 equivalents), dropwise.

-

Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

-

Work up the reaction by adding water and extracting with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the protected bromophenol.

Step 2: Formation of Organometallic Intermediate and Borylation

-

Via Grignard Reagent:

-

Activate magnesium turnings (1.2 equivalents) with a small crystal of iodine in anhydrous THF under an inert atmosphere.

-

Add a solution of the protected bromophenol (1 equivalent) in THF dropwise to the activated magnesium at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

-

Cool the Grignard solution to -78 °C and add triisopropyl borate (1.5 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

-

Via Lithium-Halogen Exchange:

-

Dissolve the protected bromophenol (1 equivalent) in anhydrous THF or diethyl ether and cool to -78 °C under an inert atmosphere.

-

Add n-butyllithium (1.1 equivalents) dropwise and stir for 1 hour at -78 °C.

-

Add triisopropyl borate (1.5 equivalents) dropwise at -78 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Step 3: Deprotection and Isolation

-

Quench the reaction at 0 °C with a saturated aqueous solution of ammonium chloride or 2 M HCl.

-

If the MOM protecting group was used, acidic workup will facilitate its removal. Additional heating may be required for complete deprotection.

-

Extract the product into an organic solvent, wash, dry, and concentrate as described in Route 1.

-

Purify the crude product by recrystallization or column chromatography.

Characterization and Data

The final product, (2-Hydroxy-4-(trifluoromethyl)phenyl)boronic acid, should be characterized to confirm its identity and purity.

| Property | Value |

| Molecular Formula | C₇H₆BF₃O₃ |

| Molecular Weight | 205.93 g/mol |

| Appearance | White to off-white solid |

Spectroscopic Data (Expected):

-

¹H NMR: Resonances corresponding to the aromatic protons and the hydroxyl protons of the boronic acid and the phenol. The integration and splitting patterns will be consistent with the substitution pattern.

-

¹³C NMR: Signals for the seven carbon atoms in the molecule, with the carbon attached to the boron atom showing a characteristic chemical shift.

-

¹⁹F NMR: A singlet corresponding to the trifluoromethyl group.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated molecular weight.

Applications in Suzuki-Miyaura Cross-Coupling

(2-Hydroxy-4-(trifluoromethyl)phenyl)boronic acid is a highly effective coupling partner in Suzuki-Miyaura reactions. The presence of the ortho-hydroxyl group can influence the reactivity and in some cases may require specific reaction conditions or protection.

General Suzuki-Miyaura Coupling Protocol

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

-

To a reaction vessel, add (2-Hydroxy-4-(trifluoromethyl)phenyl)boronic acid (1-1.5 equivalents), the aryl or heteroaryl halide (1 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

-

Add a suitable solvent system, typically a mixture of an organic solvent and water (e.g., dioxane/water, toluene/water).

-

Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes.

-

Heat the reaction to the desired temperature (typically 80-110 °C) and monitor its progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent.

-

The organic layer is then washed, dried, and concentrated, and the crude product is purified by column chromatography or recrystallization.

Safety and Handling

-

4-(Trifluoromethyl)phenol: Corrosive and toxic. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

-

n-Butyllithium: Pyrophoric and corrosive. Handle under an inert atmosphere.

-

Boronates and Boronic Acids: Generally, these are of low toxicity. However, standard laboratory safety precautions should always be observed.

-

Organic Solvents: Flammable and potentially toxic. Handle in a well-ventilated area away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The synthesis of (2-Hydroxy-4-(trifluoromethyl)phenyl)boronic acid is readily achievable through well-established synthetic methodologies. Both the directed ortho-lithiation of a protected 4-(trifluoromethyl)phenol and the Grignard or lithiation-borylation of a protected 2-bromo-5-(trifluoromethyl)phenol offer reliable and scalable routes to this valuable synthetic intermediate. The strategic importance of this compound in the construction of complex molecules, particularly through Suzuki-Miyaura cross-coupling, underscores its utility in modern drug discovery and materials science. This guide provides the necessary foundational knowledge and practical protocols to enable researchers to confidently synthesize and utilize this versatile reagent in their scientific endeavors.

References

-

Royal Society of Chemistry. Electronic Supporting Information. [Link]

-

ResearchGate. 2-Substituted 4-(Trifluoromethyl)phenols by Directed ortho-Lithiation. [Link]

-

Master Organic Chemistry. Protecting Groups In Grignard Reactions. [Link]

-

University of Bristol. Lithiation-Borylation in Synthesis. [Link]

-

National Center for Biotechnology Information. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. [Link]

-

Boron Molecular. Buy 2-Hydroxy-4-(trifluoromethyl)phenylboronic acid. [Link]

-

AOBChem USA. 2-(Hydroxymethyl)-4-(trifluoromethyl)phenylboronic acid. [Link]

Sources

An In-depth Technical Guide to (2-Hydroxy-4-(trifluoromethyl)phenyl)boronic acid: Solubility and Stability for Drug Discovery Applications

Introduction: The Strategic Importance of (2-Hydroxy-4-(trifluoromethyl)phenyl)boronic acid in Medicinal Chemistry

(2-Hydroxy-4-(trifluoromethyl)phenyl)boronic acid (CAS No. 1072951-50-8; Molecular Formula: C₇H₆BF₃O₃) is a specialized building block of significant interest to researchers in drug discovery and development. Its unique trifluoromethyl and hydroxy-substituted phenyl ring offers a powerful tool for modulating the pharmacokinetic and pharmacodynamic properties of lead compounds. The trifluoromethyl group is a well-established bioisostere for a methyl group, often enhancing metabolic stability and binding affinity, while the hydroxyl group provides a key site for hydrogen bonding interactions with biological targets. The boronic acid moiety itself is a versatile functional group, most notably for its role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern medicinal chemistry for the formation of carbon-carbon bonds.

This guide provides an in-depth technical overview of the solubility and stability of (2-Hydroxy-4-(trifluoromethyl)phenyl)boronic acid, offering field-proven insights and robust protocols for its effective use in research and development.

Physicochemical Properties at a Glance

| Property | Value | Source |

| CAS Number | 1072951-50-8 | [1][2][3][4] |

| Molecular Formula | C₇H₆BF₃O₃ | [1][2][3][4] |

| Molecular Weight | 205.93 g/mol | [2] |

| Appearance | White to slightly yellow crystalline powder | [5][6] |

Solubility Profile: A Guide to Solvent Selection and System Design

Precise quantitative solubility data for (2-Hydroxy-4-(trifluoromethyl)phenyl)boronic acid is not extensively documented in publicly available literature. However, by leveraging data from structurally similar compounds and general principles of physical organic chemistry, a reliable qualitative and semi-quantitative understanding can be established.

Inferred Solubility in Common Organic Solvents

Based on the properties of a close structural analog, 4-Hydroxy-2-(trifluoromethyl)phenylboronic acid, the target compound is anticipated to be soluble in polar organic solvents.[7] The presence of both a hydroxyl and a boronic acid group, both capable of hydrogen bonding, dictates a preference for polar environments.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN) | High | Strong dipole-dipole interactions and hydrogen bond accepting capabilities. |

| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding interactions with both the hydroxyl and boronic acid moieties. |

| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Moderate | Moderate polarity and hydrogen bond accepting ability. Its use in Suzuki coupling reactions in dioxane suggests sufficient solubility. |

| Halogenated | Dichloromethane (DCM) | Moderate to Low | Lower polarity compared to protic and aprotic polar solvents. |

| Nonpolar | Hexanes, Toluene, Carbon Tetrachloride | Very Low to Insoluble | Lack of favorable interactions with the polar functional groups of the molecule. Phenylboronic acid itself is poorly soluble in hexanes and carbon tetrachloride.[8] |

Experimental Protocol for Determining Solubility

To establish a precise solubility profile for a given application, a systematic experimental approach is essential. The following protocol describes a reliable method for determining the equilibrium solubility of (2-Hydroxy-4-(trifluoromethyl)phenyl)boronic acid.

Objective: To determine the equilibrium solubility of (2-Hydroxy-4-(trifluoromethyl)phenyl)boronic acid in a selected solvent at a specific temperature.

Materials:

-

(2-Hydroxy-4-(trifluoromethyl)phenyl)boronic acid

-

Selected solvent (e.g., HPLC-grade)

-

Vials with screw caps

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of (2-Hydroxy-4-(trifluoromethyl)phenyl)boronic acid to a vial containing a known volume of the selected solvent. The excess solid should be clearly visible.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Equilibrate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Preparation for Analysis:

-

After equilibration, carefully remove the vial from the shaker, ensuring the temperature is maintained.

-

Centrifuge the vial at a high speed to pellet the excess solid.

-

Carefully withdraw a known volume of the supernatant using a calibrated pipette.

-

Dilute the supernatant with a suitable solvent (usually the mobile phase of the HPLC method) in a volumetric flask to a concentration within the linear range of the calibration curve.

-

-

Quantitative Analysis by HPLC:

-

Prepare a series of standard solutions of known concentrations of (2-Hydroxy-4-(trifluoromethyl)phenyl)boronic acid.

-

Develop a suitable reversed-phase HPLC method. A C18 column is often a good starting point.[9]

-

Generate a calibration curve by injecting the standard solutions and plotting the peak area against concentration.

-

Inject the diluted sample solution and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Solubility (g/L) = (Concentration from HPLC, g/L) x (Dilution Factor)

-

The following diagram illustrates the workflow for this protocol:

Caption: Experimental workflow for determining equilibrium solubility.

Stability Profile: Understanding and Mitigating Degradation

The stability of boronic acids is a critical factor in their storage, handling, and application. Two primary degradation pathways are of concern for (2-Hydroxy-4-(trifluoromethyl)phenyl)boronic acid: dehydration to form boroxines and oxidative degradation.

Dehydration and Boroxine Formation

Phenylboronic acids can undergo reversible dehydration to form a six-membered cyclic anhydride known as a boroxine.[10][11][12] This process is often driven by heat and can occur both in the solid state and in solution.[10]

Caption: Workflow for a forced degradation study.

Conclusion: Empowering Rational Drug Design

A thorough understanding of the solubility and stability of (2-Hydroxy-4-(trifluoromethyl)phenyl)boronic acid is fundamental to its successful application in drug discovery. While specific quantitative data for this compound remains to be extensively published, the principles and protocols outlined in this guide provide a robust framework for researchers to determine its properties within their experimental context. By anticipating its behavior in various solvent systems and taking appropriate measures to mitigate degradation, scientists can confidently leverage the unique attributes of this valuable building block to advance the development of novel therapeutics.

References

- BenchChem. (2025). An In-depth Technical Guide to the Solubility of Borinic Acid Methyl Esters in Organic Solvents.

- ResearchGate. (n.d.). Scheme 1 Dehydration of phenylboronic acid with the formation of boroxine.

- ResearchGate. (2025). Dehydration of ortho-, meta- and para-Alkoxy Phenylboronic Acids to their Corresponding Boroxines.

- Leszczyński, P., & Sporzyński, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents.

- Ishihara, K., & Yamamoto, H. (2013). boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. HETEROCYCLES, 87(5), 989.

- Qing, G. (2024). Water-compatible dynamic covalent bonds based on a boroxine structure.

- Iovine, P. M., & Korich, A. L. (2011). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. The Journal of organic chemistry, 76(20), 8438-8441.

- Pike, S. R. (2015).

- Raines, R. T., & Wang, B. (2018). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 115(13), 3308-3313.

- Wu, Y., & Li, J. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of pharmaceutical sciences, 89(6), 758-765.

- ResearchGate. (n.d.). Solubility of investigated compounds in water. Phenylboronic acid....

- Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.

- Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.

- AOBChem USA. (n.d.). 2-(Hydroxymethyl)-4-(trifluoromethyl)phenylboronic acid.

- ChemicalBook. (2025). 2-Hydroxy-4-(trifluoromethyl)phenylboronic acid.

- Wardani, P. A. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Wageningen University.

- Chem-Impex. (n.d.). 2-Fluoro-4-(trifluoromethyl)phenylboronic acid.

- Guidechem. (n.d.). 2-hydroxy-3-(trifluoromethyl)phenyl boronic acid 1072944-17-2.

- Boron Molecular. (n.d.). Buy 2-Hydroxy-4-(trifluoromethyl)phenylboronic acid.

- Fluorochem. (n.d.). (2-Hydroxy-4-(trifluoromethyl)phenyl)boronic acid.

- ResearchGate. (2025). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC.

- ChemBK. (2024). 4-Hydroxy-2-(trifluoromethyl)phenylboronic acid.

- ResearchGate. (n.d.). Chromatographic Conditions for the Analysis of Boronic Pinacol Esters.

- Chemcasts. (n.d.). Thermophysical Properties of b-[4-Fluoro-2-(trifluoromethyl)phenyl]boronic acid.

- ResearchGate. (n.d.). Visible Light Induced Oxidative Hydroxylation of Boronic Acids.

- Sigma-Aldrich. (n.d.). 2-Hydroxy-4-(trifluoromethyl)phenylboronic acid.

- Sporzyński, A., et al. (2019). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Molecules, 24(21), 3894.

- Sigma-Aldrich. (n.d.). 4-Hydroxyphenylboronic acid >= 95.0.

- Wikipedia. (n.d.). Phenylboronic acid.

- Santa Cruz Biotechnology. (n.d.). 4-Fluoro-2-(trifluoromethyl)phenylboronic acid.

- BLD Pharm. (n.d.). 71597-85-8|4-Hydroxyphenylboronic acid.

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 4-(Trifluoromethyl)phenylboronic Acid. Retrieved from Tokyo Chemical Industry (India) Pvt. Ltd. website.

- Thermo Scientific Chemicals. (n.d.). 4-Fluoro-2-(trifluoromethyl)phenylboronic acid, 97% 5 g. Retrieved from Thermo Scientific Chemicals website.

- PubChem. (n.d.). Phenylboronic Acid.

Sources

- 1. aobchem.com [aobchem.com]

- 2. 2-Hydroxy-4-(trifluoromethyl)phenylboronic acid | 1072951-50-8 [chemicalbook.com]

- 3. boronmolecular.com [boronmolecular.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. chemimpex.com [chemimpex.com]

- 6. Page loading... [guidechem.com]

- 7. chembk.com [chembk.com]

- 8. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 9. waters.com [waters.com]

- 10. researchgate.net [researchgate.net]

- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 12. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Spectroscopic Characterization of (2-Hydroxy-4-(trifluoromethyl)phenyl)boronic acid by NMR

Abstract

This in-depth technical guide provides a detailed exploration of the nuclear magnetic resonance (NMR) spectroscopic properties of (2-Hydroxy-4-(trifluoromethyl)phenyl)boronic acid. Tailored for researchers, scientists, and professionals in drug development, this document offers a comprehensive analysis of ¹H, ¹³C, ¹⁹F, and ¹¹B NMR data. Beyond a mere presentation of data, this guide elucidates the causal relationships behind spectral features, grounded in the molecular structure and electronic environment of the title compound. It further provides field-proven experimental protocols to ensure the acquisition of high-quality, reproducible NMR data, addressing common challenges associated with the analysis of boronic acids. Visual aids, including a detailed molecular structure and a workflow for spectral acquisition and interpretation, are provided to enhance understanding.

Introduction: The Significance of (2-Hydroxy-4-(trifluoromethyl)phenyl)boronic acid

(2-Hydroxy-4-(trifluoromethyl)phenyl)boronic acid is a valuable building block in medicinal chemistry and materials science. Its utility stems from the presence of three key functional groups: a boronic acid moiety, a hydroxyl group, and a trifluoromethyl group. The boronic acid is a versatile functional group for carbon-carbon and carbon-heteroatom bond formation, most notably in the Suzuki-Miyaura cross-coupling reaction. The ortho-hydroxyl group can act as a directing group or participate in intramolecular hydrogen bonding, influencing the reactivity and conformation of the molecule. The electron-withdrawing trifluoromethyl group significantly impacts the electronic properties of the aromatic ring and the acidity of the boronic acid.

Given its potential in various applications, a thorough understanding of its structural and electronic properties is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous characterization of such molecules. This guide provides a detailed analysis of the expected multinuclear NMR spectra of (2-Hydroxy-4-(trifluoromethyl)phenyl)boronic acid, offering insights into spectral interpretation and best practices for data acquisition.

Predicted NMR Spectroscopic Data

Molecular Structure and Atom Numbering

For clarity in the spectral assignments, the following numbering scheme for the carbon and hydrogen atoms of (2-Hydroxy-4-(trifluoromethyl)phenyl)boronic acid will be used throughout this guide.

Caption: Molecular structure and atom numbering for (2-Hydroxy-4-(trifluoromethyl)phenyl)boronic acid.

Predicted ¹H NMR Data

The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons and the exchangeable protons of the hydroxyl and boronic acid groups. The electron-withdrawing trifluoromethyl group and the electron-donating hydroxyl group will influence the chemical shifts of the aromatic protons.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H3 | ~7.30 | d | ~8.5 | Ortho to the strongly electron-withdrawing CF₃ group, leading to a downfield shift. Coupled to H5. |

| H5 | ~7.15 | dd | J(H5-H6) ≈ 8.5, J(H5-H3) ≈ 2.0 | Positioned meta to the CF₃ group and ortho to the B(OH)₂ group. Coupled to H6 and H3. |

| H6 | ~7.80 | d | ~8.5 | Ortho to the electron-donating OH group and meta to the CF₃ group, resulting in a downfield shift. Coupled to H5. |

| OH | ~9.5-10.5 | br s | - | Broad, exchangeable proton signal, chemical shift is concentration and temperature dependent. |

| B(OH)₂ | ~8.0-8.5 | br s | - | Broad, exchangeable proton signal, often exchanges with residual water in the solvent. |

Note: The exact chemical shifts of the OH and B(OH)₂ protons are highly dependent on solvent, concentration, and temperature. In protic solvents like methanol-d₄, these signals may be broadened or exchange with the solvent, becoming unobservable.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide valuable information about the carbon skeleton. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| C1-B | ~125 | s | - | The ipso-carbon attached to boron often shows a broad signal and can sometimes be difficult to observe. |

| C2-OH | ~158 | s | - | Attached to the electronegative oxygen atom, resulting in a significant downfield shift. |

| C3 | ~118 | q | J(C-F) ≈ 4-5 | Meta to the CF₃ group, showing a small quartet. |

| C4-CF₃ | ~128 | q | J(C-F) ≈ 30-35 | Directly attached to the CF₃ group, showing a larger quartet. |

| C5 | ~122 | s | - | Influenced by both the ortho B(OH)₂ and meta OH and CF₃ groups. |

| C6 | ~135 | s | - | Influenced by the ortho OH and meta B(OH)₂ groups. |

| CF₃ | ~124 | q | ¹J(C-F) ≈ 270-280 | Characteristic quartet for the trifluoromethyl carbon with a large one-bond C-F coupling constant. |

Predicted ¹⁹F NMR Data

The ¹⁹F NMR spectrum is expected to show a single signal for the trifluoromethyl group. The chemical shift will be influenced by the electronic environment of the aromatic ring.

Table 3: Predicted ¹⁹F NMR Data (470 MHz, DMSO-d₆, referenced to CFCl₃)

| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |

| CF₃ | ~ -61 to -63 | s | The chemical shift is in the typical range for an aromatic trifluoromethyl group. The absence of neighboring fluorine or hydrogen atoms results in a singlet. |

Predicted ¹¹B NMR Data

The ¹¹B NMR spectrum provides direct information about the boron atom. For a tricoordinate boronic acid, a relatively broad signal is expected in the downfield region of the spectrum. The chemical shift is sensitive to the hybridization state of the boron atom.

Table 4: Predicted ¹¹B NMR Data (160 MHz, DMSO-d₆, referenced to BF₃·OEt₂)

| Boron | Predicted Chemical Shift (δ, ppm) | Linewidth | Rationale |

| B(OH)₂ | ~28 to 32 | Broad | This chemical shift is characteristic of a neutral, sp²-hybridized boronic acid. The broadness is due to the quadrupolar nature of the boron nucleus.[1] |

Experimental Protocols for High-Quality NMR Data Acquisition

The acquisition of clean, interpretable NMR spectra of boronic acids requires careful attention to experimental details. The tendency of boronic acids to form cyclic anhydrides (boroxines) can lead to complex and misleading spectra.

Sample Preparation: A Critical Step

-

Solvent Selection: DMSO-d₆ is a highly recommended solvent as it effectively dissolves the polar boronic acid and its potential impurities. It also allows for the observation of the exchangeable OH and B(OH)₂ protons. For situations where boroxine formation is a significant issue, methanol-d₄ can be used to break up the anhydride, although this will result in the exchange and disappearance of the B(OH)₂ proton signals.[2]

-

Concentration: A concentration of 5-10 mg of the sample in 0.6-0.7 mL of deuterated solvent is generally sufficient for ¹H NMR. For ¹³C and other less sensitive nuclei, a higher concentration of 20-30 mg may be necessary.

-

Filtration: To remove any particulate matter that could degrade spectral resolution, it is advisable to filter the NMR sample through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

Caption: Workflow for NMR sample preparation.

NMR Instrument Parameters

-

¹H NMR:

-

Number of Scans (NS): 16 to 64 scans are typically sufficient.

-

Relaxation Delay (D1): A delay of 1-2 seconds is usually adequate.

-

Spectral Width (SW): A spectral width of at least 12 ppm is recommended to ensure all signals, including potentially broad exchangeable protons, are observed.

-

-

¹³C NMR:

-

NS: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

-

D1: A relaxation delay of 2 seconds is a good starting point.

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30) is appropriate.

-

-

¹⁹F NMR:

-

NS: ¹⁹F is a highly sensitive nucleus, so 16 to 64 scans are usually sufficient.

-

D1: A delay of 1-2 seconds is adequate.

-

Decoupling: Proton decoupling is recommended to simplify the spectrum and improve the signal-to-noise ratio.

-

-

¹¹B NMR:

-

NS: A moderate number of scans (e.g., 256 to 1024) is typically needed.

-

D1: A short relaxation delay (e.g., 0.1 seconds) can be used due to the efficient quadrupolar relaxation of the boron nucleus.

-

Spectral Width: A wide spectral width (e.g., 200 ppm) is necessary to cover the range of possible boron chemical shifts.

-

Trustworthiness and Self-Validation of Protocols

The protocols described herein are designed to be self-validating. The use of a well-characterized solvent like DMSO-d₆ with its known residual peaks provides an internal reference for chemical shifts. The consistency of the predicted spectral data with established principles of NMR spectroscopy for substituted aromatic compounds provides a logical framework for interpretation. Furthermore, the characteristic quartet of the CF₃ group in the ¹³C NMR spectrum serves as an internal validation of the compound's identity. Any significant deviation from the expected spectral patterns would warrant further investigation into the sample's purity or structural integrity.

Conclusion

This technical guide provides a comprehensive overview of the expected NMR spectroscopic data for (2-Hydroxy-4-(trifluoromethyl)phenyl)boronic acid and detailed protocols for its acquisition. By understanding the interplay between the molecular structure and the resulting NMR spectra, researchers can confidently characterize this important chemical building block. The provided methodologies, grounded in established scientific principles and practical experience, are designed to ensure the generation of high-quality, reliable data essential for advancing research and development in medicinal chemistry and materials science.

References

-

SpectraBase. 4-Trifluoromethylphenylboronic acid - Optional[1H NMR] - Spectrum. [Link]

-

SDSU Chemistry & Biochemistry. 11B NMR Chemical Shifts. [Link]

-

Reddit. Recording NMR spectra for aryl boronic acids - overcoming oligomerization. [Link]

-

Gawroński, J., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2007. [Link]

-

Valenzuela, S. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071-15076. [Link]

-

The Royal Society of Chemistry. 1H NMR (DMSO-d6). [Link]

Sources

An In-Depth Technical Guide to (2-Hydroxy-4-(trifluoromethyl)phenyl)boronic acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

(2-Hydroxy-4-(trifluoromethyl)phenyl)boronic acid is a synthetically versatile building block of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring a hydroxyl group ortho to the boronic acid and a trifluoromethyl group in the para position, imparts distinct chemical properties that are strategically leveraged in the design of novel bioactive molecules and functional materials. This guide provides a comprehensive overview of its physicochemical characteristics, synthesis, handling, and applications, with a focus on the underlying principles that govern its reactivity and utility.

Core Physicochemical and Structural Characteristics

(2-Hydroxy-4-(trifluoromethyl)phenyl)boronic acid is a white to off-white solid at room temperature. The interplay between the electron-withdrawing trifluoromethyl group and the electron-donating hydroxyl group, along with their specific positions on the phenyl ring, dictates the compound's reactivity and stability.

Table 1: Physicochemical Properties of (2-Hydroxy-4-(trifluoromethyl)phenyl)boronic acid

| Property | Value | Source(s) |

| CAS Number | 1072951-50-8 | [1][2] |

| Molecular Formula | C₇H₆BF₃O₃ | [3] |

| Molecular Weight | 205.93 g/mol | [4] |

| Appearance | White to off-white solid | [5] |

| Melting Point | Data not consistently available in public literature. Melting points of related compounds vary, e.g., 4-(Trifluoromethyl)phenylboronic acid is 245-250 °C and 2,4-Bis(trifluoromethyl)phenylboronic acid is 110-117 °C. | N/A |

| Solubility | Generally soluble in polar organic solvents like ethanol, dimethylformamide (DMF), and dichloromethane.[6] | N/A |

| pKa | The exact pKa is not readily available in the literature. However, the presence of the electron-withdrawing trifluoromethyl group is expected to increase the acidity (lower the pKa) compared to unsubstituted phenylboronic acid (pKa ≈ 8.8). The ortho-hydroxyl group may lead to intramolecular hydrogen bonding, potentially influencing the acidity. For comparison, the pKa of meta- and para-trifluoromethylphenylboronic acids is lower than that of the ortho isomer due to steric hindrance.[1][7] | N/A |

The trifluoromethyl group significantly enhances the Lewis acidity of the boron center, which can influence its reactivity in cross-coupling reactions.[8] The ortho-hydroxyl group can participate in intramolecular hydrogen bonding with the boronic acid moiety, affecting its conformation and reactivity.

Synthesis and Mechanistic Considerations

The synthesis of (2-Hydroxy-4-(trifluoromethyl)phenyl)boronic acid typically involves the borylation of a suitably substituted phenol derivative. A common synthetic strategy involves the protection of the hydroxyl group, followed by a metal-halogen exchange and subsequent reaction with a borate ester.

A general, plausible synthetic route is outlined below:

Sources

- 1. chemscene.com [chemscene.com]

- 2. aobchem.com [aobchem.com]

- 3. boronmolecular.com [boronmolecular.com]

- 4. 2-Hydroxy-4-(trifluoromethyl)phenylboronic acid | 1072951-50-8 [chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. chembk.com [chembk.com]

- 7. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

Discovery and history of trifluoromethylated phenylboronic acids

Commencing the Search

I'm deep into the historical hunt for trifluoromethylated phenylboronic acids. Currently, I'm unearthing initial syntheses and the groundbreaking work of key researchers. I am also searching for the most influential publications.

Analyzing Applications & Methods

I'm now diving into the applications of these acids, particularly in medicinal chemistry and materials science. I'm investigating the evolution of synthetic techniques, from early methods to recent innovations, ensuring a thorough understanding of the field's advancements. I'm also starting to assemble detailed experimental protocols, paying close attention to specifics like reaction conditions and purification.

Gathering Foundational Data